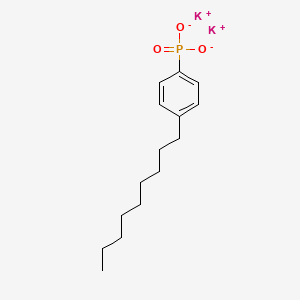
Potassium (4-nonylphenyl) phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (4-nonylphenyl) phosphonate is a chemical compound with the molecular formula C₁₅H₂₃K₂O₃P. It is known for its applications in various fields, including industrial processes and scientific research. The compound is characterized by the presence of a phosphonate group attached to a nonylphenyl moiety, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-nonylphenyl) phosphonate typically involves the reaction of 4-nonylphenol with phosphorous acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate phosphite ester, which is subsequently oxidized to the phosphonate form. The general reaction conditions include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Aqueous or organic solvents like ethanol
Catalyst: Potassium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 4-nonylphenol, phosphorous acid, potassium hydroxide
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization or distillation to obtain the pure compound
化学反应分析
Types of Reactions: Potassium (4-nonylphenyl) phosphonate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states
Reduction: Reduction to lower oxidation states
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or other reducing agents
Substitution: Halogenated compounds under basic conditions
Major Products:
Oxidation: Formation of phosphonic acid derivatives
Reduction: Formation of phosphite derivatives
Substitution: Formation of substituted phosphonates
科学研究应用
Potassium (4-nonylphenyl) phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Investigated for its potential as a biocide and antifungal agent
Medicine: Studied for its potential therapeutic effects in treating certain diseases
Industry: Utilized in water treatment processes and as a corrosion inhibitor
作用机制
The mechanism of action of potassium (4-nonylphenyl) phosphonate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, it can interact with cell membranes, altering their permeability and leading to cell death in microorganisms.
相似化合物的比较
- Potassium (4-octylphenyl) phosphonate
- Potassium (4-decylphenyl) phosphonate
- Potassium (4-dodecylphenyl) phosphonate
Comparison: Potassium (4-nonylphenyl) phosphonate is unique due to its specific nonylphenyl group, which imparts distinct chemical properties compared to other similar compounds. The length of the alkyl chain in the nonylphenyl group affects the compound’s solubility, reactivity, and biological activity. For instance, potassium (4-octylphenyl) phosphonate has a shorter alkyl chain, making it less hydrophobic and potentially less effective in certain applications.
生物活性
Potassium (4-nonylphenyl) phosphonate is a phosphonate compound that has garnered attention for its biological activities, particularly in agricultural and medicinal applications. This article delves into its biological activity, including its mechanisms of action, efficacy against pathogens, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nonylphenol group attached to a phosphonate moiety. The phosphonate group is known for mimicking phosphate, making it useful in various biological contexts. Its structure can be represented as follows:
Mechanisms of Biological Activity
- Enzyme Inhibition : Phosphonates generally act as inhibitors of enzymes that utilize phosphates as substrates. This inhibition can disrupt metabolic pathways in both pathogens and host organisms .
- Antiviral and Antiparasitic Effects : Similar compounds have demonstrated antiviral properties, particularly against viral infections. The mechanism typically involves interference with viral replication processes .
- Resistance Induction : In agricultural applications, potassium phosphonates have been shown to induce systemic resistance in plants against various pathogens, including Phytophthora species, which are responsible for significant plant diseases .
Efficacy Against Pathogens
Recent studies have highlighted the effectiveness of this compound in managing diseases caused by Phytophthora spp. A notable study demonstrated its ability to contain the development of infections in sweet chestnut trees when applied via trunk injection. The efficacy varied with the concentration used and the specific Phytophthora species present, indicating the need for tailored application strategies depending on environmental conditions and pathogen types .
Case Study 1: Management of Chestnut Ink Disease
- Objective : To evaluate the effectiveness of potassium phosphonate against Phytophthora spp.
- Method : Trunk injections were administered at varying concentrations.
- Results : Significant reduction in disease symptoms was observed, particularly at higher concentrations and under optimal environmental conditions (temperature around 25°C).
Case Study 2: Antiviral Applications
- Objective : Investigate the antiviral properties of similar phosphonates.
- Findings : Compounds structurally related to this compound exhibited substantial antiviral activity against several viruses by inhibiting their replication processes .
Comparative Efficacy Table
Pharmacokinetics and Bioavailability
One challenge associated with this compound is its bioavailability. Similar compounds often exhibit poor permeability across cellular membranes due to their polar nature, which limits their effectiveness when administered orally. This has led researchers to explore prodrug strategies that enhance absorption and bioavailability .
属性
CAS 编号 |
83929-24-2 |
|---|---|
分子式 |
C15H23K2O3P |
分子量 |
360.51 g/mol |
IUPAC 名称 |
dipotassium;(4-nonylphenyl)-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C15H25O3P.2K/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18;;/h10-13H,2-9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |
InChI 键 |
BJYVDSIKSUKDTJ-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCC1=CC=C(C=C1)P(=O)([O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















